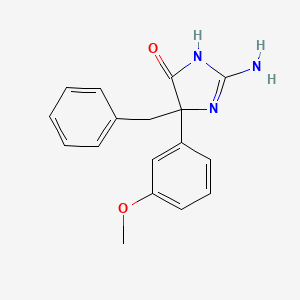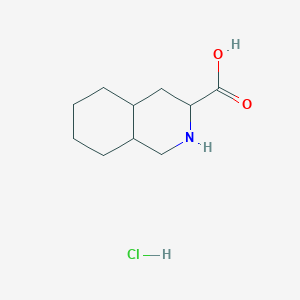![molecular formula C16H14FN3O B6345720 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354939-37-9](/img/structure/B6345720.png)
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolone Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolone ring. This can be achieved through the reaction of an α-amino acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Addition of the Phenyl Group: The phenyl group is typically added through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group and the fluorophenyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, alkylating agents
Major Products Formed
Oxidation: Oxo derivatives of the imidazolone ring
Reduction: Reduced forms of the imidazolone ring
Substitution: Substituted imidazolone derivatives
Scientific Research Applications
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
Uniqueness
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4-[(3-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-8-4-5-11(9-13)10-16(12-6-2-1-3-7-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCFCPVEBFGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345637.png)
![2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345644.png)
![2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345666.png)
![2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345668.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)
![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)

![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345702.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345706.png)

![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)
![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)
